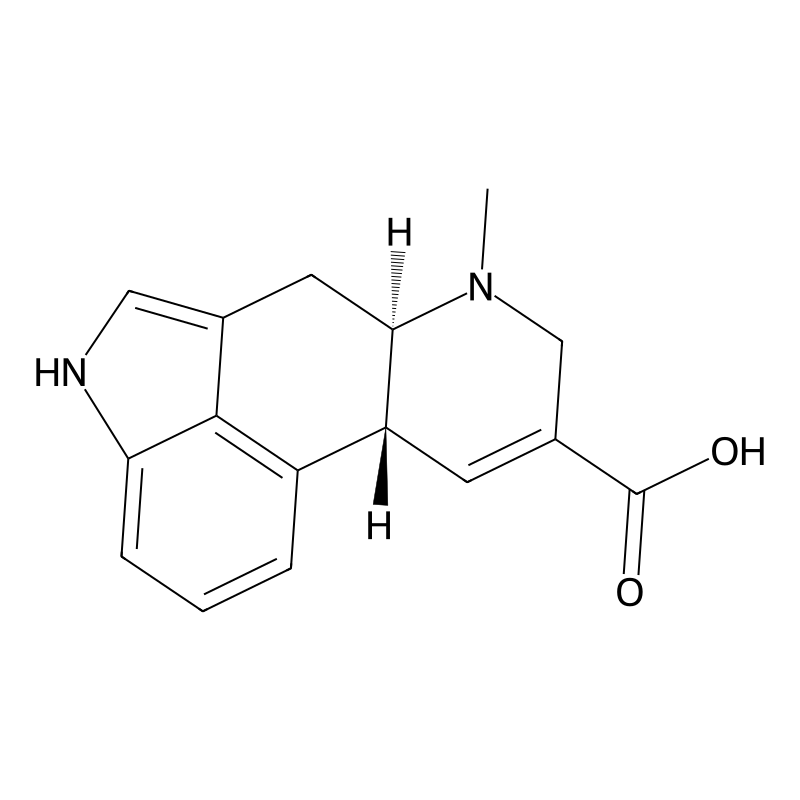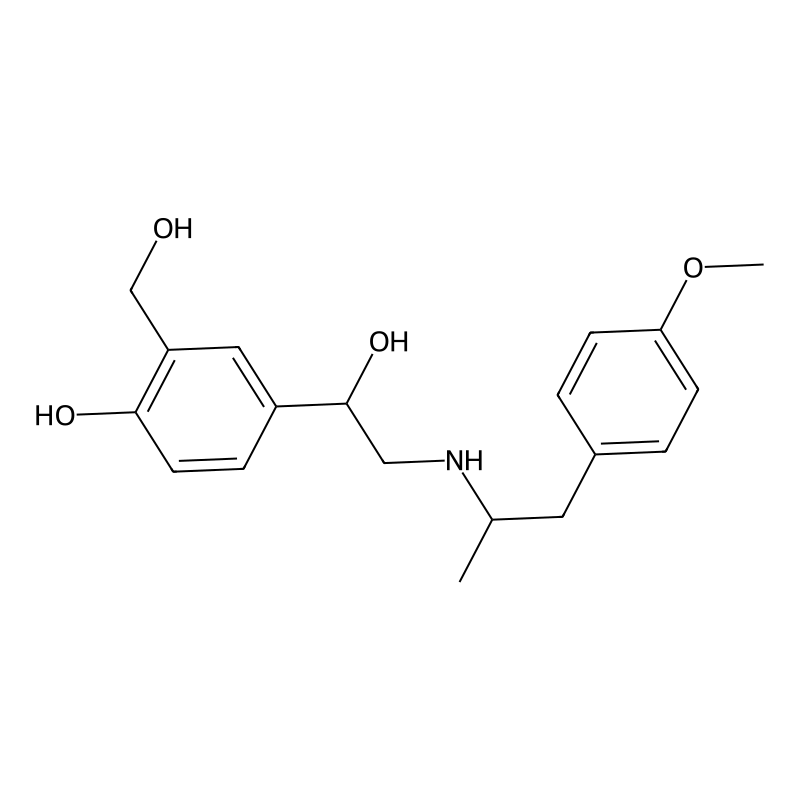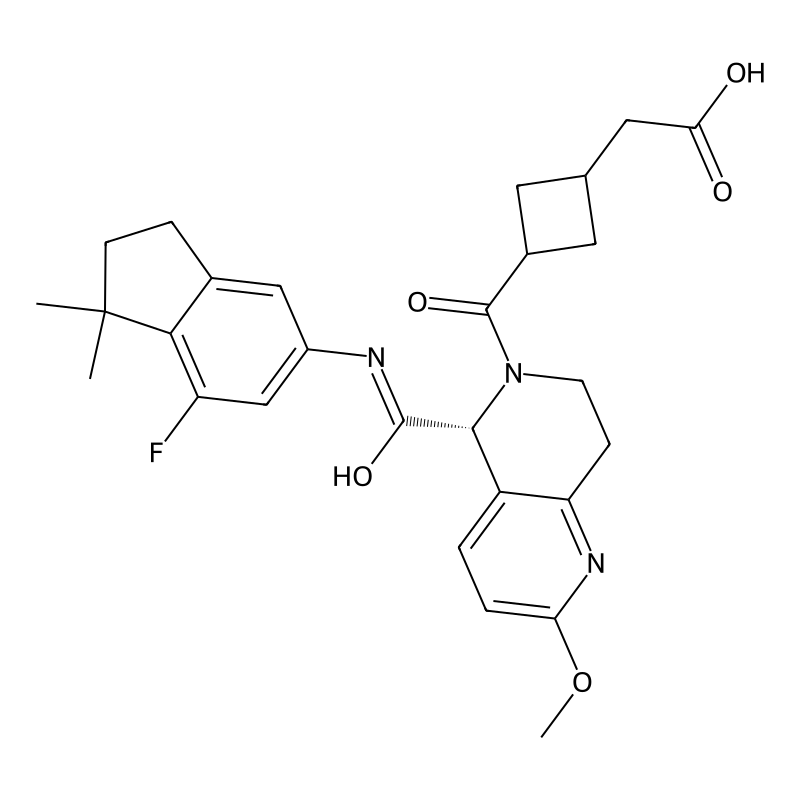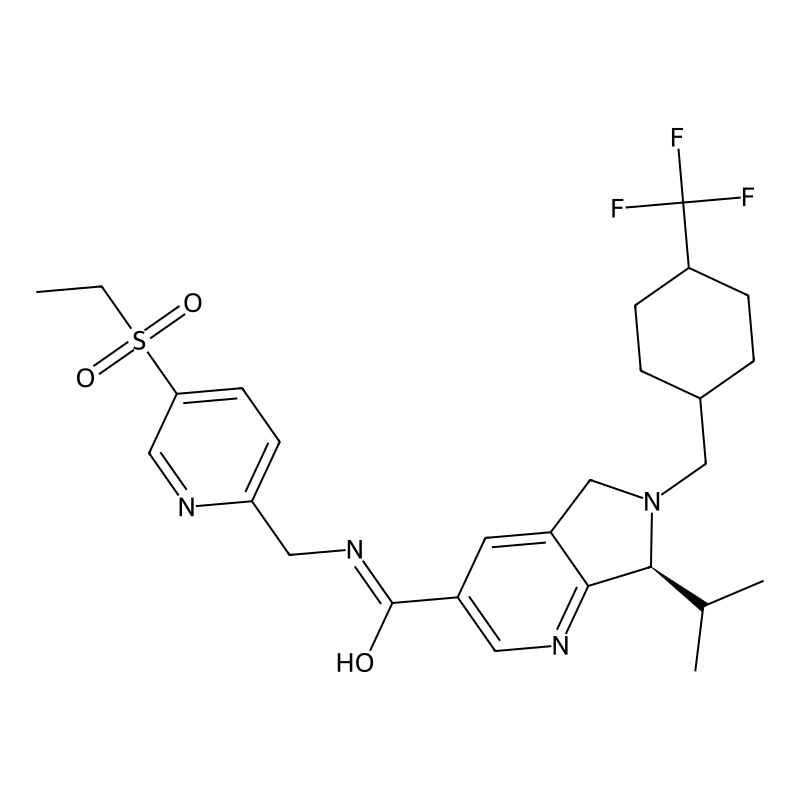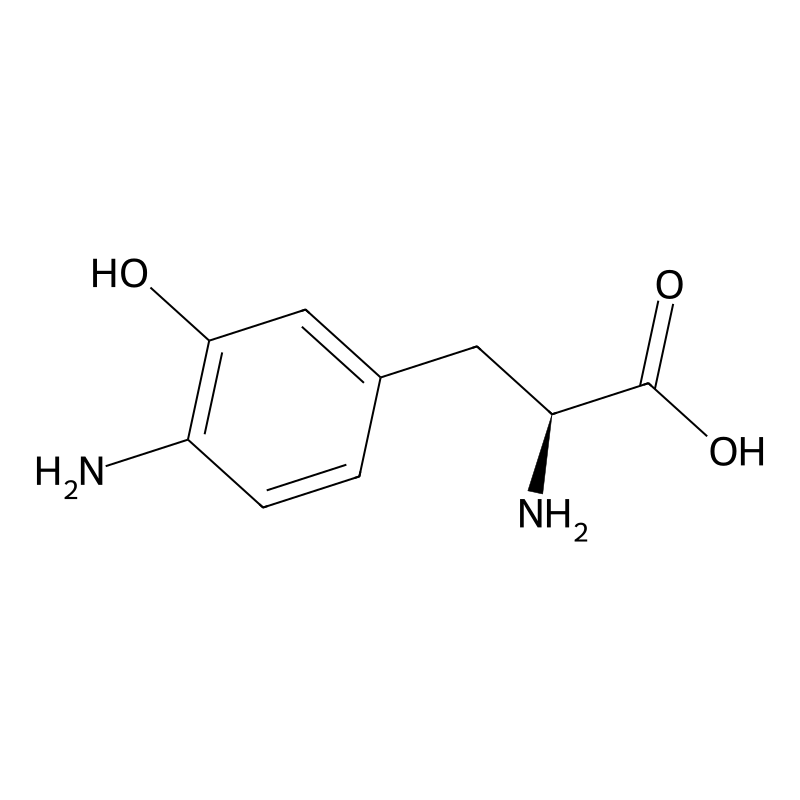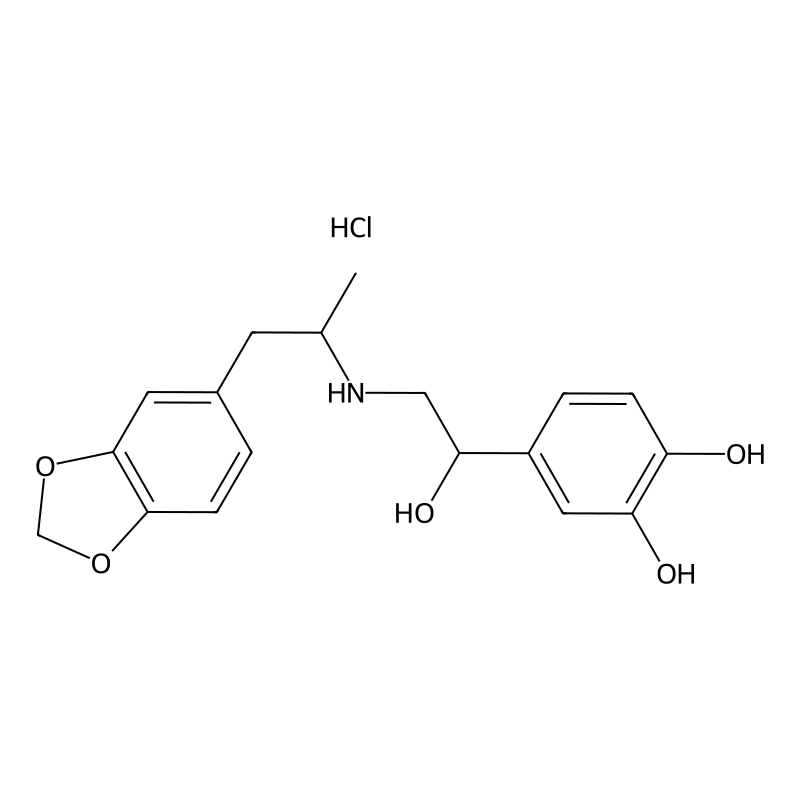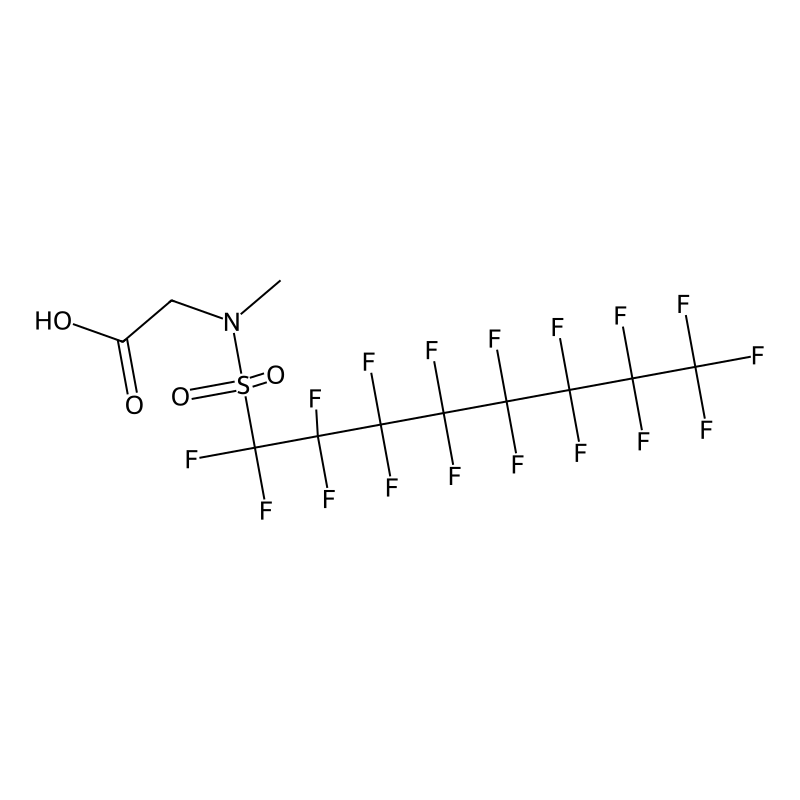5-Chloro-N,2-dimethylaniline hydrochloride
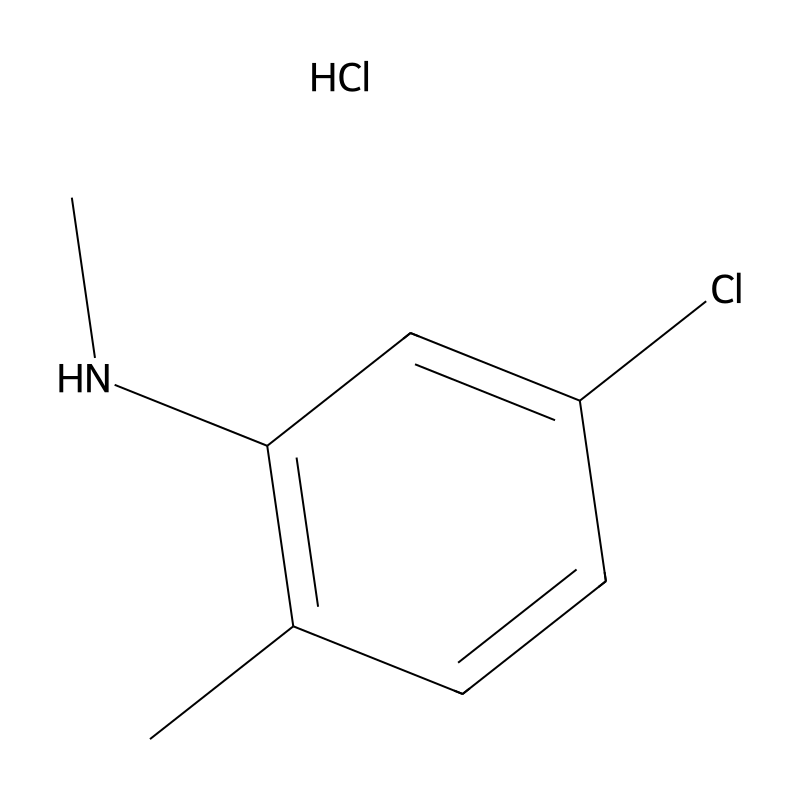
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
5-Chloro-N,2-dimethylaniline hydrochloride is a chemical compound with the molecular formula C₈H₁₁Cl₂N and a molecular weight of approximately 192.09 g/mol. It is classified as an aromatic amine, featuring a chloro substituent at the fifth position and two methyl groups at the second position of the aniline structure. The compound is typically encountered in its hydrochloride salt form, which enhances its solubility in water and makes it suitable for various applications in research and industry .
As information on 5-Chloro-N,2-dimethylaniline hydrochloride is limited, it's best to handle it with caution assuming similar properties to other aromatic amines. These can include:
- Toxicity: Aromatic amines can be harmful if inhaled, ingested, or absorbed through the skin. Potential effects include irritation, organ damage, and carcinogenicity [].
- Flammability: Aromatic compounds can be flammable. Specific flammability data for this compound is unavailable [].
- Reactivity: Aromatic amines can react with strong oxidizing agents. Specific reactivity data is unavailable for this compound [].
The chemical reactivity of 5-Chloro-N,2-dimethylaniline hydrochloride primarily involves nucleophilic substitution reactions due to the presence of the chloro group. This compound can participate in:
- Nucleophilic Aromatic Substitution: The chlorine atom can be replaced by various nucleophiles under appropriate conditions.
- Acid-Base Reactions: As a hydrochloride salt, it can react with bases to form the free base of 5-Chloro-N,2-dimethylaniline.
- Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Research has indicated that 5-Chloro-N,2-dimethylaniline hydrochloride exhibits biological activity that may include:
- Antimicrobial Properties: Some studies suggest potential antimicrobial effects, making it a candidate for further exploration in pharmaceutical applications.
- Cytotoxicity: Initial assessments indicate that this compound may possess cytotoxic properties against certain cancer cell lines, warranting further investigation into its mechanism of action and therapeutic potential .
The synthesis of 5-Chloro-N,2-dimethylaniline hydrochloride generally involves:
- Chlorination of N,N-Dimethylaniline: The starting material, N,N-dimethylaniline, is treated with chlorine or chlorinating agents to introduce the chloro group at the desired position.
- Formation of Hydrochloride Salt: The resulting product is then reacted with hydrochloric acid to form the hydrochloride salt.
This method allows for relatively straightforward synthesis while ensuring high purity levels of the final product .
5-Chloro-N,2-dimethylaniline hydrochloride finds various applications in:
- Chemical Research: It serves as an intermediate in organic synthesis and can be utilized in the production of dyes and pigments.
- Pharmaceutical Development: Due to its biological activity, it may be explored for developing antimicrobial or anticancer agents.
- Analytical Chemistry: The compound can be used as a reagent in analytical techniques such as chromatography.
Studies exploring the interactions of 5-Chloro-N,2-dimethylaniline hydrochloride with other compounds have shown:
- Synergistic Effects: When combined with certain antibiotics, it may enhance antimicrobial efficacy.
- Potential Toxicity: Interaction studies also highlight the need for caution due to possible cytotoxic effects when used alongside other pharmaceuticals .
Several compounds share structural similarities with 5-Chloro-N,2-dimethylaniline hydrochloride. Here are some notable examples:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| N,N-Dimethylaniline | Two methyl groups on nitrogen | Commonly used as a precursor in dye synthesis |
| 2-Chloroaniline | Chloro substituent on aniline | Used primarily in dye manufacturing |
| 4-Chloro-N,N-dimethylaniline | Chloro substituent at the para position | Exhibits different reactivity patterns |
| 3-Chloroaniline | Chloro substituent at the meta position | Known for its use in pesticide formulations |
5-Chloro-N,2-dimethylaniline hydrochloride is unique due to its specific substitution pattern that influences its reactivity and biological activity compared to these similar compounds .

